

5-Bromo-2-iodoisopropylbenzene synthesis and properties

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Compound of Interest

Compound Name: 5-Bromo-2-iodoisopropylbenzene

Cat. No.: B1524086

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An In-depth Technical Guide to **5-Bromo-2-iodoisopropylbenzene**: Synthesis, Properties, and Applications

Introduction: A Versatile Halogenated Building Block

5-Bromo-2-iodoisopropylbenzene (CAS No: 1147014-97-8) is a polysubstituted aromatic compound that has emerged as a valuable and versatile intermediate in modern organic synthesis.^[1] Its structure, featuring an isopropyl group and two different halogen atoms (bromine and iodine) at specific positions on the benzene ring, offers a unique platform for constructing complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds makes this compound particularly useful for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel pharmaceutical agents and functional materials.^{[2][3]} This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and strategic applications, grounded in established chemical principles and field-proven insights.

Strategic Synthesis of 5-Bromo-2-iodoisopropylbenzene

The preparation of **5-Bromo-2-iodoisopropylbenzene** is typically achieved through electrophilic aromatic substitution, a cornerstone of aromatic chemistry.^{[4][5]} The choice of starting material and reaction sequence is critical to achieving the desired substitution pattern,

leveraging the directing effects of the substituents on the aromatic ring. A common and effective route involves the direct bromination of 2-iodoisopropylbenzene.

Mechanistic Rationale: The Interplay of Directing Groups

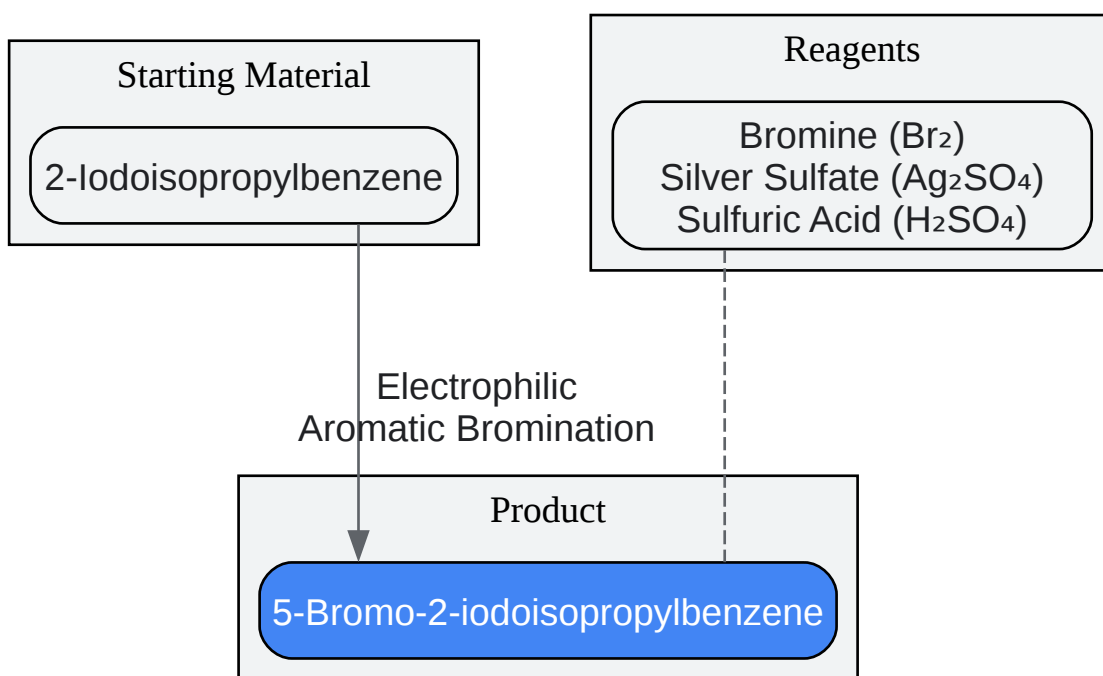
The regioselectivity of the bromination reaction is governed by the electronic and steric influences of the substituents already present on the benzene ring—the isopropyl group and the iodine atom.

- **Isopropyl Group (-CH(CH₃)₂):** This is an alkyl group, which acts as a weak activating group and an ortho, para-director. It increases the electron density at the positions ortho (C3) and para (C5) to itself, making them more susceptible to electrophilic attack.
- **Iodine Atom (-I):** Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are also ortho, para-directors because their lone pairs can donate electron density through resonance.^[6]

In the bromination of 1-iodo-2-isopropylbenzene, the activating, para-directing effect of the isopropyl group is the dominant influence. The attack of the bromine electrophile (Br⁺) occurs preferentially at the C5 position, which is para to the isopropyl group and sterically accessible. This leads to the selective formation of the desired **5-Bromo-2-iodoisopropylbenzene** product.

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of **5-Bromo-2-iodoisopropylbenzene** from 2-iodoisopropylbenzene.



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Caption: Synthesis of **5-Bromo-2-iodoisopropylbenzene** via electrophilic bromination.

Experimental Protocol: Bromination of 2-Iodoisopropylbenzene

This protocol is adapted from established laboratory procedures for the halogenation of substituted arenes.^[1]

Materials:

- 1-Iodo-2-isopropylbenzene (1.0 eq)
- Silver sulfate (Ag₂SO₄) (0.5 eq)
- Concentrated sulfuric acid (H₂SO₄)
- Bromine (Br₂) (1.05 eq)
- Diethyl ether

- Water

Procedure:

- In a suitable reaction flask, combine 1-iodo-2-isopropylbenzene (e.g., 1.5 g, 6.1 mmol), silver sulfate (1.0 g, 3.1 mmol), concentrated sulfuric acid (5.5 mL), and water (0.6 mL).
- To this three-phase suspension, slowly add bromine (0.3 mL, 6.4 mmol) at room temperature.
- Stir the reaction mixture vigorously at room temperature for approximately 1 hour. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, carefully pour the reaction mixture into a separatory funnel containing diethyl ether (150 mL) and water (75 mL).
- Remove any solids by filtration.
- Separate the organic and aqueous layers.
- Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purify the resulting crude residue by preparative high-performance liquid chromatography (HPLC) or column chromatography to yield **5-bromo-2-iodoisopropylbenzene** as a solid.[\[1\]](#)

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The key properties of **5-Bromo-2-iodoisopropylbenzene** are summarized below.

Property	Value	Source(s)
CAS Number	1147014-97-8	[1]
Molecular Formula	C ₉ H ₁₀ BrI	[1]
Molecular Weight	324.98 g/mol	[1]
Appearance	White solid	[1]
¹ H NMR (500 MHz, DMSO-d ₆)	δ 1.18 (d, J=6.8 Hz, 6H), 3.07 (hept, J=6.8 Hz, 1H), 7.15 (dd, J=8.4, 2.5 Hz, 1H), 7.46 (d, J=2.4 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H)	[1]

Reactivity and Strategic Applications in Synthesis

The synthetic utility of **5-Bromo-2-iodoisopropylbenzene** stems from the differential reactivity of its two halogen substituents, enabling its use in sequential and site-selective cross-coupling reactions.

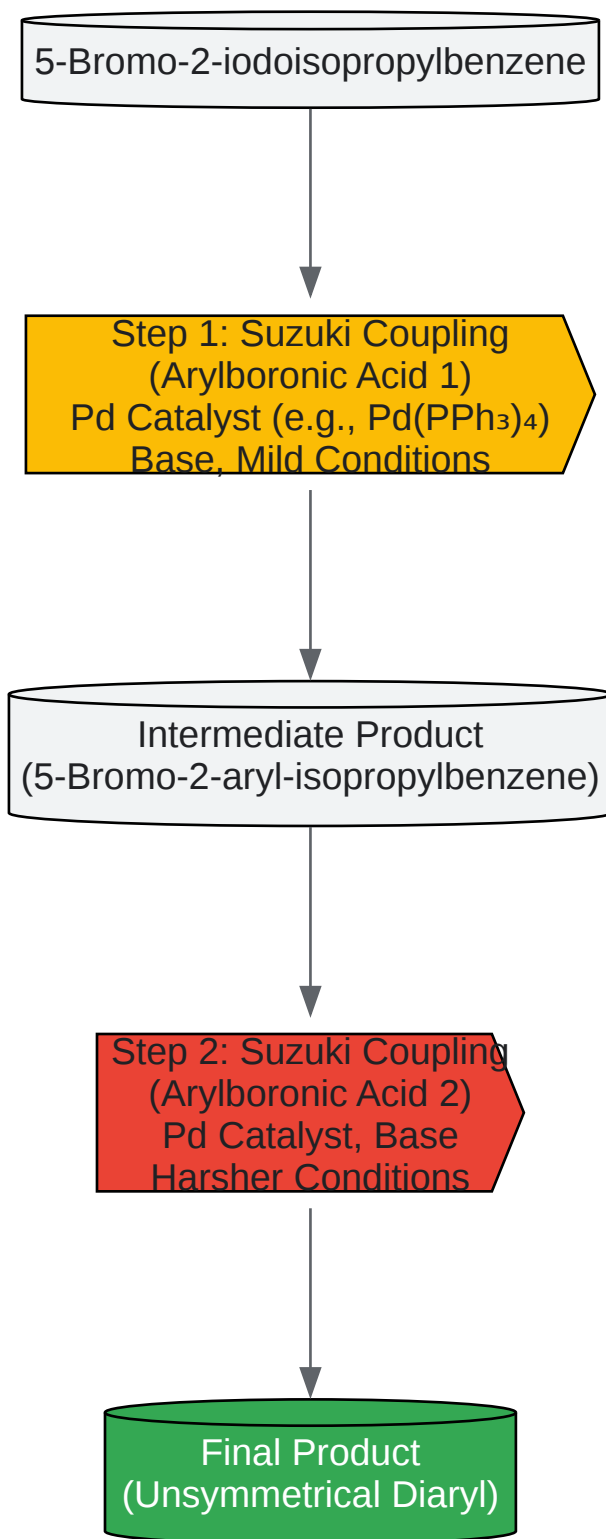
The Principle of Chemoselective Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making aryl iodides much more reactive than aryl bromides under typical cross-coupling conditions.[2][3]

This reactivity difference (C-I >> C-Br) allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact.[7] The remaining bromo group can then be reacted in a subsequent step, often under more forcing conditions (e.g., higher temperature or a different catalyst system), to introduce a second, different functional group. This powerful strategy is invaluable for the convergent synthesis of complex molecules.[3]

Application Workflow: Sequential Suzuki Cross-Coupling

5-Bromo-2-iodoisopropylbenzene is an ideal substrate for building biaryl or other complex structures through a two-step, one-pot or sequential cross-coupling strategy. This workflow minimizes purification steps and maximizes synthetic efficiency.



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Caption: Workflow for sequential Suzuki coupling using **5-Bromo-2-iodoisopropylbenzene**.

This selective approach allows for the controlled and predictable assembly of molecular scaffolds, a critical capability in the fields of medicinal chemistry and materials science.[8][9]

Safety and Handling

While specific toxicity data for **5-Bromo-2-iodoisopropylbenzene** is limited, related halogenated aromatic compounds are generally classified as irritants. Standard laboratory safety precautions should be observed.

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [10]
- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Bromo-2-iodoisopropylbenzene is a high-value synthetic intermediate whose utility is rooted in fundamental principles of physical organic chemistry. Its well-defined synthesis and, most importantly, the predictable, differential reactivity of its carbon-halogen bonds, make it a powerful tool for chemists. The ability to perform chemoselective, sequential cross-coupling reactions enables the efficient and controlled construction of complex molecular frameworks, solidifying its role as a key building block in the discovery and development of new drugs and advanced materials.

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